molecular formula C8H7N3O2S B1405013 Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate CAS No. 1392804-53-3

Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate

Cat. No. B1405013
M. Wt: 209.23 g/mol
InChI Key: HOUPFWMYFZHGDQ-UHFFFAOYSA-N
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Description

“Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular weight of 209.23 . It is a solid substance at ambient temperature . The IUPAC name for this compound is methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The InChI code for “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3, (H2,9,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” is a solid substance at ambient temperature . It has a molecular weight of 209.23 .

Scientific Research Applications

  • Heterocyclic Chemistry Studies : Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it has been converted into thieno[2,3-d:4,5-d′]dipyrimidines using different reagents, showing its versatility in chemical transformations (Clark & Hitiris, 1984).

  • Synthesis of Thienopyrimidinones and Derivatives : The compound has been utilized in the synthesis of thieno[3,2-d]pyrimidin-4-ones and their alkyl derivatives, indicating its role as a precursor in complex chemical syntheses (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).

  • Antiproliferative Activities : Studies have explored its derivatives for antiproliferative activities against cancer cell lines, highlighting its potential application in cancer research (Ping, 2012).

  • Synthesis of LIMK1 Inhibitors : Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate derivatives have been identified as inhibitors of LIMK1, a kinase involved in cancer progression and metastasis (Sleebs et al., 2011).

  • Solid-Phase Synthetic Methods : The compound is also used in solid-phase synthetic methods for synthesizing N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives, useful in medicinal chemistry (Ahn & Jeon, 2021).

  • Antibacterial Activity : Synthesized derivatives have been found to possess antistaphylococcal activity, suggesting its use in developing new antibacterial agents (Kostenko et al., 2008).

  • Synthesis of Pyrido and Thieno Derivatives : It plays a role in the synthesis of complex heterocyclic systems like pyrido[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines, which have various applications in medicinal and organic chemistry (Calhelha & Queiroz, 2010).

Safety And Hazards

The safety information for “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” includes hazard statements H302+H312+H332;H315;H319;H335 and precautionary statements P280;P301+P312 .

Future Directions

The future directions for the study of “Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Thienopyrimidines, in general, have shown diverse biological activities and are structural analogs of purines, making them an attractive structural feature in the production of pharmaceutical drugs .

properties

IUPAC Name

methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUPFWMYFZHGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167961
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate

CAS RN

1392804-53-3
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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